Pro-Thr-Pro-Ser amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline-Threonine-Proline-Serine amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, Threonine, is coupled to the chain using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, Proline and Serine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production of Proline-Threonine-Proline-Serine amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Proline-Threonine-Proline-Serine amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in Threonine can be oxidized to form a ketone.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The hydroxyl group in Serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Potassium Permanganate (KMnO4) or Chromium Trioxide (CrO3) can be used.
Reduction: Reducing agents like Lithium Aluminium Hydride (LiAlH4) or Sodium Borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Sodium Azide (NaN3) or Thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Proline-Threonine-Proline-Serine amide has several scientific research applications:
Biochemistry: Used as an inhibitor in studies involving proteolysis of Immunoglobulin A by bacterial proteases.
Medicine: Potential therapeutic applications in preventing bacterial infections by inhibiting protease activity.
Chemistry: Utilized in the study of peptide synthesis and modification techniques.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Proline-Threonine-Proline-Serine amide involves its interaction with proteases. The compound mimics the hinge region of Immunoglobulin A, binding to the active site of Neisseria gonorrhoeae protease type I and inhibiting its activity. This prevents the proteolysis of Immunoglobulin A, thereby maintaining its functional integrity.
Comparison with Similar Compounds
Similar Compounds
Proline-Threonine-Proline-Serine: The non-amidated form of the compound.
Proline-Serine-Proline-Threonine amide: A similar tetrapeptide with a different sequence.
Proline-Threonine-Proline-Threonine amide: Another tetrapeptide with a different amino acid composition.
Uniqueness
Proline-Threonine-Proline-Serine amide is unique due to its specific sequence and amide modification, which enhances its stability and inhibitory activity against proteases. Its ability to mimic the hinge region of Immunoglobulin A makes it particularly valuable in biochemical and medicinal research.
Properties
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXOKDUTWTCDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401551 |
Source
|
Record name | Pro-Thr-Pro-Ser amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121269-85-0 |
Source
|
Record name | Pro-Thr-Pro-Ser amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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